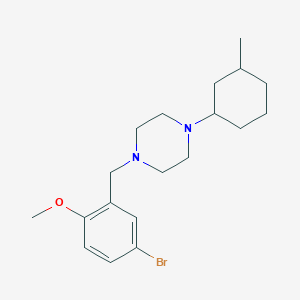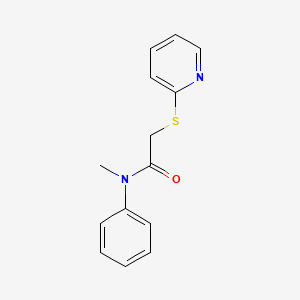![molecular formula C18H25N3O2 B4928916 N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4928916.png)
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has been studied for its potential applications in various fields. One of the main areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Mecanismo De Acción
The mechanism of action of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and pain. It has also been shown to modulate the immune system and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide in lab experiments is its potential as an anti-tumor agent. It has also been shown to have anti-inflammatory and analgesic properties, which could be useful in the development of new drugs for these conditions. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize the compound for specific applications.
Direcciones Futuras
There are several future directions for research on N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide. One area of research is in the development of new drugs for cancer treatment. Studies could focus on optimizing the compound for specific types of cancer and improving its efficacy and safety. Another area of research is in the development of new anti-inflammatory and analgesic drugs. Studies could focus on understanding the mechanism of action and optimizing the compound for specific applications. Finally, studies could focus on the potential use of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide in other areas, such as neurodegenerative diseases and autoimmune disorders.
Métodos De Síntesis
The synthesis of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide involves the reaction of 2,3-dimethylindole with 2-amino-1,3-propanediol in the presence of a catalyst. The resulting product is then treated with 2-chloroacetyl chloride to form the final compound. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
Propiedades
IUPAC Name |
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13-14(2)20-17-6-5-15(11-16(13)17)12-19-18(22)7-9-21-8-3-4-10-23-21/h5-6,11,20H,3-4,7-10,12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQKKBUWFHAQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)CCN3CCCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-Dimethyl-1H-indol-5-YL)methyl]-3-(1,2-oxazinan-2-YL)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4928837.png)
![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4928841.png)
![2-[(3-chloro-4-ethoxybenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B4928848.png)
![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4928864.png)

![N-dibenzo[b,d]furan-3-yl-1-naphthamide](/img/structure/B4928876.png)
![1-[4-(hexyloxy)phenyl]-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione](/img/structure/B4928878.png)
![3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4928883.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4928895.png)



![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4928924.png)